molecular formula C9H6F3NO3 B8714124 1-(2-Nitroethenyl)-4-(trifluoromethoxy)benzene

1-(2-Nitroethenyl)-4-(trifluoromethoxy)benzene

Cat. No.: B8714124
M. Wt: 233.14 g/mol
InChI Key: VQPCHPLGNGSFLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Nitroethenyl)-4-(trifluoromethoxy)benzene is a useful research compound. Its molecular formula is C9H6F3NO3 and its molecular weight is 233.14 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H6F3NO3

Molecular Weight

233.14 g/mol

IUPAC Name

1-(2-nitroethenyl)-4-(trifluoromethoxy)benzene

InChI

InChI=1S/C9H6F3NO3/c10-9(11,12)16-8-3-1-7(2-4-8)5-6-13(14)15/h1-6H

InChI Key

VQPCHPLGNGSFLJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=C[N+](=O)[O-])OC(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of (4-trifluoromethoxy benzaldehyde (1 g, 5.26 mmol) and nitromethane (0.96 g, 15.8 mmol) in acetic acid (10.6 mL) is treated with ammonium acetate (1.01 g, 13.2 mmol) is heated under microwave to 150° C. for 15 minutes. The reaction mixture is diluted with water, and extracted three times with DCM (50 mL). The combined extracts are washed sequentially with 2 N sodium hydroxide, water, and brine, dried over sodium sulfate and concentrated. The residue is subjected to silica gel chromatography to yield 4-trifluoromethoxy-(2-nitro-vinyl)-benzene (1.23 g) as a solid. A portion of 4-trifluoromethoxy-(2-nitro-vinyl)-benzene (0.504 g, 2.16 mmol) is hydrogenated with hydrogen in a balloon, 10% Pd/C (115 mg, 5 mol %) in MeOH (22 mL) containing concentrated hydrochloric acid (0.27 mL) at room temperature for 15 hours. The mixture is filtered and filtrate is concentrated to a solid that is washed with diethyl ether to obtain 2-(4-trifluoromethoxy-phenyl)-ethylamine hydrochloride [0.3 g, 57%, Intermediate (12)] as a solid. LC/MS: MS: 206 (M+H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.96 g
Type
reactant
Reaction Step One
Quantity
1.01 g
Type
reactant
Reaction Step One
Quantity
10.6 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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